Cas no 831207-18-2 (2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide)
2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 2-(benzenesulfonamido)-N-(2-methoxy-5-nitrophenyl)benzamide
- 2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide
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- Inchi: 1S/C20H17N3O6S/c1-29-19-12-11-14(23(25)26)13-18(19)21-20(24)16-9-5-6-10-17(16)22-30(27,28)15-7-3-2-4-8-15/h2-13,22H,1H3,(H,21,24)
- InChI Key: KLEVGJHRDQCSOV-UHFFFAOYSA-N
- SMILES: C(NC1=CC([N+]([O-])=O)=CC=C1OC)(=O)C1=CC=CC=C1NS(C1=CC=CC=C1)(=O)=O
2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2618-0230-2μmol |
2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide |
831207-18-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2618-0230-5μmol |
2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide |
831207-18-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2618-0230-10μmol |
2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide |
831207-18-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2618-0230-20μmol |
2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide |
831207-18-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2618-0230-1mg |
2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide |
831207-18-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2618-0230-2mg |
2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide |
831207-18-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2618-0230-3mg |
2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide |
831207-18-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2618-0230-4mg |
2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide |
831207-18-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2618-0230-5mg |
2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide |
831207-18-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2618-0230-10mg |
2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide |
831207-18-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide
Professional Introduction to Compound with CAS No. 831207-18-2 and Product Name: 2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide
The compound with the CAS number 831207-18-2 and the product name 2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The intricate arrangement of functional groups, including the benzenesulfonamido and nitrophenyl moieties, contributes to its unique chemical properties and biological activities.
Recent studies have highlighted the importance of 2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide in the design of novel therapeutic agents. Its molecular framework suggests a high degree of versatility, making it a valuable scaffold for further derivatization and optimization. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, enabling diverse chemical transformations that can be exploited for synthetic purposes.
In the realm of medicinal chemistry, this compound has been explored for its potential pharmacological effects. The nitrophenyl group, known for its ability to influence electron density and reactivity, plays a crucial role in modulating the compound's interaction with biological targets. Additionally, the methoxy substituent contributes to the overall stability and solubility of the molecule, facilitating its use in various formulations.
Current research indicates that derivatives of 2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide exhibit promising activity against a range of biological pathways. For instance, studies have demonstrated its efficacy in inhibiting certain enzymes and receptors involved in inflammatory responses. This has opened up new avenues for developing treatments targeting chronic inflammatory diseases, where traditional therapies may fall short.
The synthesis of 2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity, making it feasible for large-scale production. The use of catalytic systems has further improved efficiency, reducing waste and minimizing environmental impact.
From a computational chemistry perspective, molecular modeling studies have provided valuable insights into the interactions between 2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide and its biological targets. These simulations have helped researchers predict binding affinities and optimize lead structures for better pharmacological activity. Such computational approaches are increasingly integral to modern drug discovery pipelines, streamlining the identification of promising candidates.
The compound's structural features also make it an attractive candidate for exploring new synthetic pathways. Researchers have leveraged its framework to develop novel reactions that could be applied to other heterocyclic compounds. This underscores the importance of fundamental research in uncovering innovative chemical transformations that can drive progress across multiple disciplines.
In conclusion, 2-benzenesulfonamido-N-(2-methoxy-5-nitrophenyl)benzamide represents a significant contribution to the field of chemical biology. Its unique structural attributes and demonstrated biological activity position it as a promising candidate for further therapeutic development. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing medical science.
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